molecular formula C12H16BrFO2 B13488046 1-(2-Bromo-1-(3-methoxypropoxy)ethyl)-3-fluorobenzene

1-(2-Bromo-1-(3-methoxypropoxy)ethyl)-3-fluorobenzene

Cat. No.: B13488046
M. Wt: 291.16 g/mol
InChI Key: ANZIHQWZTWSFCF-UHFFFAOYSA-N
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Description

1-(2-Bromo-1-(3-methoxypropoxy)ethyl)-3-fluorobenzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a bromine atom, a fluorine atom, and a 3-methoxypropoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-1-(3-methoxypropoxy)ethyl)-3-fluorobenzene typically involves a multi-step process. One common method includes the following steps:

    Fluorination: The substitution of a hydrogen atom with a fluorine atom on the benzene ring.

    Etherification: The attachment of the 3-methoxypropoxyethyl group to the benzene ring through an ether linkage.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-1-(3-methoxypropoxy)ethyl)-3-fluorobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium iodide in acetone for halogen exchange.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield compounds with different halogen atoms, while oxidation reactions may produce compounds with additional oxygen-containing functional groups.

Scientific Research Applications

1-(2-Bromo-1-(3-methoxypropoxy)ethyl)-3-fluorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of biological pathways and interactions due to its unique structural properties.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-1-(3-methoxypropoxy)ethyl)-3-fluorobenzene involves its interaction with specific molecular targets. The bromine and fluorine atoms, along with the 3-methoxypropoxyethyl group, contribute to its reactivity and ability to form stable complexes with other molecules. These interactions can influence various biochemical pathways and processes.

Comparison with Similar Compounds

  • 1-(2-Bromo-1-(3-methoxypropoxy)ethyl)-3-chlorobenzene
  • 1-(2-Bromo-1-(3-methoxypropoxy)ethyl)-2-methylbenzene
  • 1-Bromo-2-(2-bromo-1-(3-methoxypropoxy)ethyl)benzene

Uniqueness: 1-(2-Bromo-1-(3-methoxypropoxy)ethyl)-3-fluorobenzene is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which can significantly influence its chemical reactivity and interactions compared to similar compounds with different substituents.

Properties

Molecular Formula

C12H16BrFO2

Molecular Weight

291.16 g/mol

IUPAC Name

1-[2-bromo-1-(3-methoxypropoxy)ethyl]-3-fluorobenzene

InChI

InChI=1S/C12H16BrFO2/c1-15-6-3-7-16-12(9-13)10-4-2-5-11(14)8-10/h2,4-5,8,12H,3,6-7,9H2,1H3

InChI Key

ANZIHQWZTWSFCF-UHFFFAOYSA-N

Canonical SMILES

COCCCOC(CBr)C1=CC(=CC=C1)F

Origin of Product

United States

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